Lobetyolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

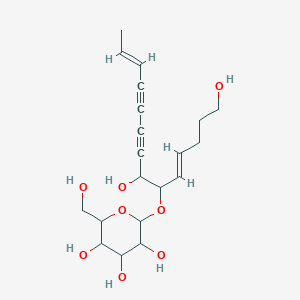

beta-D-Glucopyranoside, 2-hydroxy-1-(5-hydroxy-1-pentyl)-7-nonene-3,5-diynyl is a natural product found in Lobelia siphilitica, Wahlenbergia marginata, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Lobetyolin exhibits promising anti-cancer effects across several types of cancer. Research indicates that it inhibits cell proliferation and induces apoptosis in gastric cancer, colon cancer, and breast cancer cells through various mechanisms.

Cytoprotection Against Chemotherapy-Induced Toxicity

This compound has demonstrated protective effects against cisplatin-induced cytotoxicity in human embryonic kidney (HEK293) cells. At a concentration of 20 μM, it significantly improved cell viability and reduced oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH). The compound modulates inflammatory responses by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .

Anti-Inflammatory Effects

This compound also plays a role in mitigating inflammation. Studies show that it effectively inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6), TNF-α, and interleukin-1 beta (IL-1β) in models of sepsis induced by lipopolysaccharides (LPS). This effect is mediated through its action on macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

Summary of Research Findings

The following table summarizes key studies on this compound's applications:

Analyse Chemischer Reaktionen

Biochemical Stability and Degradation

Lobetyolin (C₂₀H₂₈O₈) demonstrates pH-dependent stability:

-

Acidic conditions : Degrades rapidly at pH < 3, forming lobetyol (C₁₄H₂₀O₃) via glycosidic bond cleavage .

-

Neutral/alkaline conditions : Stable for >24 hours at pH 7–9 in aqueous solutions .

Table 1: Stability Parameters of this compound

| Condition | Temperature | Half-Life | Major Degradation Product |

|---|---|---|---|

| pH 2.0 (HCl) | 25°C | 45 min | Lobetyol |

| pH 7.4 (PBS) | 37°C | >24 hrs | None detected |

| pH 9.0 (NaOH) | 25°C | >24 hrs | None detected |

Enzymatic Interactions

This compound modulates key cellular pathways through protein interactions:

AKT/GSK3β/c-Myc Axis Inhibition

-

Reduces phosphorylation of AKT (Ser473) and GSK3β (Ser9) by 60–75% at 40 μM

-

Decreases c-Myc protein levels via proteasomal degradation (2.3-fold reduction with 40 μM this compound)

-

Downregulates ASCT2 (SLC1A5) transporter expression by 80% in breast cancer cells

Table 2: Dose-Dependent Effects on Signaling Proteins

| Concentration (μM) | p-AKT Inhibition | c-Myc Reduction | ASCT2 Downregulation |

|---|---|---|---|

| 10 | 22% | 1.5-fold | 35% |

| 20 | 48% | 2.0-fold | 62% |

| 40 | 73% | 2.3-fold | 80% |

Redox-Related Modifications

This compound induces oxidative stress in cancer cells:

Apoptotic Pathway Activation

The compound triggers caspase-mediated apoptosis:

Metabolic Interactions

This compound disrupts cancer cell metabolism:

-

Glutamine uptake inhibition : 68% reduction via ASCT2 suppression

-

Glucose metabolism : No significant effect on HK2 or PKM2 expression

Current research gaps include detailed studies on:

-

Synthetic pathways for this compound production

-

Structure-activity relationship (SAR) studies

-

Cross-coupling or functionalization reactions

-

Catalytic degradation mechanisms

Available data primarily derive from pharmacological models rather than classical chemical reaction systems . Further experimental chemistry studies are needed to fully characterize this compound's reactivity profile.

Eigenschaften

Molekularformel |

C20H28O8 |

|---|---|

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+ |

InChI-Schlüssel |

MMMUDYVKKPDZHS-FWTOVJONSA-N |

SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

Isomerische SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

Kanonische SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O |

Synonyme |

isolobetyol lobetyolin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.